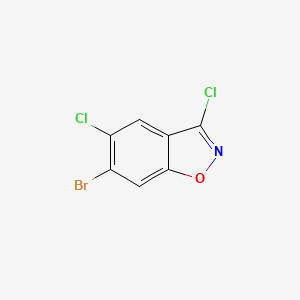

6-Bromo-3,5-dichloro-1,2-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

While the provided papers do not directly discuss 6-Bromo-3,5-dichloro-1,2-benzoxazole, they do provide insights into the chemistry of related benzoxazole derivatives. These compounds are of significant interest due to their diverse applications, including their use in the synthesis of complex molecules and their biological activities. For instance, benzoxazole derivatives have been synthesized and evaluated for their antimicrobial properties, as well as their potential in non-linear optical studies due to their electronic properties .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves multistep reactions, starting from simple precursors. For example, 6-Bromomethyl-4H-1,3-dioxin, a related compound, was prepared from allyl iodide and then used to alkylate various enolates, leading to further transformations and novel endo-conjugate addition reactions . Similarly, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved optimized molecular structures and vibrational frequencies, indicating a complex synthetic route .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized using various spectroscopic and computational methods. For instance, the FT-IR investigation and computational study of a bromophenyl benzoxazole derivative provided insights into the optimized molecular structure, vibrational frequencies, and vibrational assignments . X-ray single-crystal analysis, along with Hartree–Fock and density functional theory calculations, were used to compare the molecular structure of another benzoxazole derivative in the ground state .

Chemical Reactions Analysis

Benzoxazole derivatives participate in a range of chemical reactions, which are essential for their functionalization and application. The enones derived from 6-Bromomethyl-4H-1,3-dioxin participated in endo-conjugate addition reactions with carbon and nitrogen nucleophiles, demonstrating the reactivity of such compounds . The antifungal properties of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives also highlight the biological reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are closely studied to understand their behavior and potential applications. The HOMO and LUMO analysis of a bromophenyl benzoxazole derivative indicated charge transfer within the molecule, and NBO analysis provided insights into the stability of the molecule arising from hyper-conjugative interactions . The nonlinear optical effects and thermodynamic properties of a bromobenzyl benzoxazole derivative were investigated using DFT, revealing significant hyperpolarizability, which suggests potential applications in non-linear optics .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

6-Bromo-3,5-dichloro-1,2-benzoxazole and its derivatives have been a focus of research due to their potential biological activities. Thakral et al. (2022) synthesized halogenatedphenyl benzoxazole carboxylic acids and found that these compounds exhibited significant anti-inflammatory activity and cytotoxicity against certain cell lines, suggesting potential applications in drug development (Thakral et al., 2022).

Antimicrobial and Antifungal Properties

Jayanna et al. (2013) investigated the antimicrobial, antioxidant, and antilipase activities of 5,7-dichloro-1,3-benzoxazole derivatives. These compounds displayed notable antimicrobial and cytotoxic properties, indicating their relevance in the development of new antimicrobial agents (Jayanna et al., 2013). Additionally, Napoletano et al. (1991) reported that certain benzoxazole derivatives exhibit broad-spectrum antifungal activity, highlighting their potential in treating fungal infections (Napoletano et al., 1991).

Antiprotozoal and Antimicrobial Agents

In the quest for new biological agents, Abdelgawad et al. (2021) synthesized benzoxazolyl aniline derivatives and evaluated their antimalarial, antileishmanial, antitrypanosomal, and antimicrobial properties. Some compounds showed promising results, particularly in antimalarial activity, suggesting their utility in antiprotozoal therapy (Abdelgawad et al., 2021).

Theoretical Studies and Drug Design

Kabanda and Ebenso (2013) conducted theoretical studies on benzoxazole and its isomers, focusing on their interaction with water molecules. Such studies are crucial for understanding the behavior of these compounds in biological systems, which can aid in drug design (Kabanda & Ebenso, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Benzoxazole has been extensively used in drug discovery, and there has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that 6-Bromo-3,5-dichloro-1,2-benzoxazole and similar compounds may have potential applications in future research and development in the pharmaceutical industry.

Eigenschaften

IUPAC Name |

6-bromo-3,5-dichloro-1,2-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2NO/c8-4-2-6-3(1-5(4)9)7(10)11-12-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZSVKJBXLCBDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)ON=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)

![(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502718.png)

![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)

![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2502722.png)

![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2502726.png)

![Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2502727.png)

![3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/no-structure.png)

![2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2502729.png)